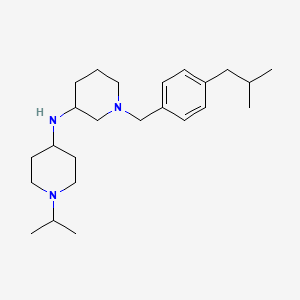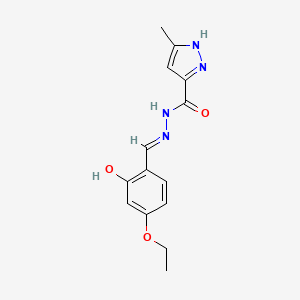
N-(2-fluorobenzyl)-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-N'-1-naphthylurea, also known as FND-4, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FND-4 is a small molecule that has been synthesized through a series of chemical reactions, and its structure has been characterized using various spectroscopic techniques.
作用機序
The mechanism of action of N-(2-fluorobenzyl)-N'-1-naphthylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of PKC and HDAC activity. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorobenzyl)-N'-1-naphthylurea is its small size, which makes it easy to manipulate and study in the laboratory. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(2-fluorobenzyl)-N'-1-naphthylurea in scientific research. One direction is the development of this compound analogs with improved solubility and potency, which may lead to the development of new drugs for cancer and neurological disorders. Additionally, this compound may be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Finally, this compound may be used in the development of new diagnostic tools for cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. This compound has been synthesized through a series of chemical reactions, and its structure has been characterized using various spectroscopic techniques. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of PKC and HDAC activity. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. Finally, there are several future directions for the use of this compound in scientific research, including the development of this compound analogs with improved solubility and potency and the use of this compound in combination with other drugs to enhance their efficacy and reduce their toxicity.
合成法
The synthesis of N-(2-fluorobenzyl)-N'-1-naphthylurea involves several chemical reactions, including the reaction of 2-fluorobenzylamine with 1-naphthyl isocyanate to form the intermediate product, which is then treated with hydrochloric acid to yield this compound. The purity of this compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(2-fluorobenzyl)-N'-1-naphthylurea has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. In neuroscience, this compound has been used to study the role of certain proteins in the brain, which may lead to the development of new drugs for neurological disorders. Additionally, this compound has been used in drug discovery to identify new drug targets and develop new drugs.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c19-16-10-4-2-7-14(16)12-20-18(22)21-17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNWUEJAKNFGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(hydroxyimino)methyl]-N-(3-hydroxypropyl)nicotinamide](/img/structure/B6018787.png)

amine](/img/structure/B6018811.png)
![3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018818.png)
![7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6018822.png)
![6-{[2-(3-fluorobenzyl)-4-morpholinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6018826.png)
![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6018844.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)

![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)
![5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6018878.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)